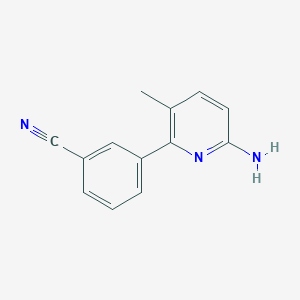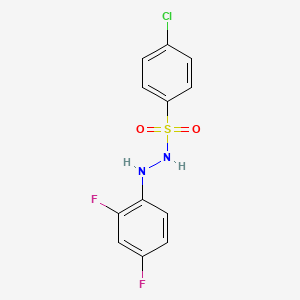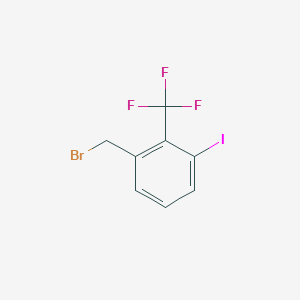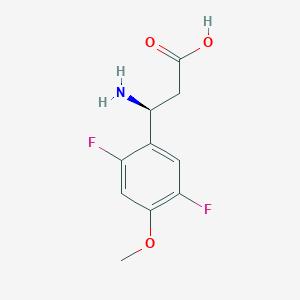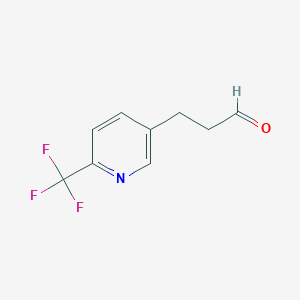
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is a chemical compound that combines a piperidine ring with a methoxynaphthalene moiety and oxalic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The methoxynaphthalene group adds aromaticity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine typically involves the coupling of a methoxynaphthalene derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxynaphthalene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxynaphthalen-2-yl)piperidine: Lacks the oxalic acid component.
2-(3-Hydroxynaphthalen-2-yl)piperidine: Contains a hydroxyl group instead of a methoxy group.
2-(3-Methoxynaphthalen-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is unique due to the presence of both the methoxynaphthalene and piperidine moieties, combined with oxalic acid. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C34H40N2O6 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid |
InChI |
InChI=1S/2C16H19NO.C2H2O4/c2*1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15;3-1(4)2(5)6/h2*2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
RMRVVHQRBFECBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C3CCCCN3.COC1=CC2=CC=CC=C2C=C1C3CCCCN3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)
